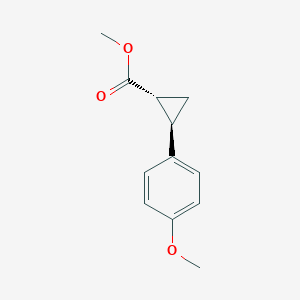

Methyl trans-2-(4-Methoxyphenyl)cyclopropanecarboxylate

Description

Methyl trans-2-(4-Methoxyphenyl)cyclopropanecarboxylate is a cyclopropane derivative featuring a 4-methoxyphenyl substituent at the trans-2 position and a methyl ester group. Cyclopropane rings are known for their inherent ring strain, which often enhances reactivity and biological activity. The 4-methoxyphenyl group contributes electron-donating effects via the methoxy substituent, influencing both chemical behavior and interactions in biological systems.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C12H14O3/c1-14-9-5-3-8(4-6-9)10-7-11(10)12(13)15-2/h3-6,10-11H,7H2,1-2H3/t10-,11+/m0/s1 |

InChI Key |

XMGQSHLGMZJUJV-WDEREUQCSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC2C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of Aromatic Precursors

Method Overview:

The most common approach to synthesizing methyl trans-2-(4-methoxyphenyl)cyclopropanecarboxylate involves cyclopropanation of aromatic or alkenic precursors bearing the methoxyphenyl group. This process typically employs diazo compounds as carbene sources, catalyzed by transition metals such as cobalt complexes.

- Starting Material: Methyl 2-formylbenzoate or similar aldehyde derivatives containing the methoxyphenyl group.

- Catalyst: Cobalt(II) complexes, such as [Co(MeTAA)] or [Co(MePhTAA)], are frequently used due to their high activity and selectivity in carbene transfer reactions.

- Reaction Conditions: Under an inert nitrogen atmosphere, the catalyst is dissolved in a dry, degassed solvent like dichloromethane. The aldehyde or ester precursor is added, followed by a diazo compound such as ethyl diazoacetate or methyl diazoacetate.

- Procedure: The diazo compound is added slowly to the catalyst and precursor mixture, often at low temperatures (0°C to room temperature), to control reactivity and favor trans-selectivity. The reaction progress is monitored via gas chromatography or NMR spectroscopy.

- Outcome: The cyclopropanation yields this compound predominantly in the trans configuration, with diastereoselectivity influenced by the catalyst and reaction conditions.

- The use of cobalt catalysts with chiral ligands or specific additives enhances diastereoselectivity towards the trans-isomer.

- Reaction temperatures around 50°C to 120°C optimize yield and selectivity, with lower temperatures favoring stereoselectivity.

One-Pot Synthesis via Diazomethane and Aldehyde

Method Overview:

A notable one-pot approach involves the direct reaction of methyl 2-formylbenzoate with diazomethane in the presence of a catalytic system, facilitating cyclopropanation without isolating intermediates.

- Catalytic System: Copper(I) iodide (CuI) with triphenylphosphine in dichloromethane.

- Process:

- The aldehyde is dissolved with the catalyst in dichloromethane under argon.

- The mixture is heated under reflux.

- Ethyl diazoacetate or methyl diazoacetate is added, and the mixture is stirred until completion.

- Diazomethane is then introduced slowly at low temperature, often around -78°C, to generate the cyclopropane ring via carbene insertion.

- Purification: The crude product is purified by chromatography or distillation.

- High efficiency and yield.

- Suitable for scale-up.

- Good diastereoselectivity for trans-isomers under optimized conditions.

Esterification and Functional Group Modification

Method Overview:

Post-cyclopropanation, ester groups can be modified or substituted to obtain derivatives like this compound.

- Esterification of carboxylic acids or acid derivatives using standard Fischer esterification conditions.

- Use of appropriate alcohols (methanol, ethanol, etc.) with acid catalysts under reflux.

- Purification via chromatography or recrystallization.

- Ester modifications can influence stereoselectivity and reactivity.

- The trans-configuration is stabilized by steric and electronic factors during esterification.

Alternative Radical and Catalytic Approaches

Method Overview:

Recent research explores radical-mediated cyclopropanation using cobalt or other transition metal catalysts, especially for electron-deficient alkenes.

- Under nitrogen atmosphere, catalysts such as cobalt tetramethyltetraazaannulene are employed.

- Reactions involve diazo compounds or radical initiators with electron-deficient alkenes bearing the methoxyphenyl group.

- Conditions are optimized for diastereoselectivity and yield, typically at moderate temperatures (50-120°C).

- Radical pathways can offer stereoselective access to trans-isomers.

- Catalyst choice and reaction parameters critically influence outcome.

Summary Table of Preparation Methods

Notes on Reaction Optimization and Stereoselectivity

- The trans-isomer predominance is generally achieved through catalyst control and reaction temperature management.

- Lower temperatures tend to favor stereoselectivity, while higher temperatures increase reaction rates.

- Catalyst choice, especially cobalt complexes with specific ligands, significantly influences diastereoselectivity.

Final Remarks

The synthesis of this compound is well-documented through cyclopropanation of suitable aromatic precursors using diazo chemistry, often catalyzed by cobalt complexes. Advances in radical catalysis and one-pot procedures further expand the synthetic toolbox, enabling efficient and stereoselective access to this compound. Proper control of reaction conditions and catalyst selection remains critical for achieving high trans-diastereoselectivity.

Chemical Reactions Analysis

Types of Reactions: Methyl trans-2-(4-Methoxyphenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.

Major Products:

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.

Reduction: Formation of 4-methoxyphenylcyclopropanol.

Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

Unfortunately, the available search results do not contain information focusing solely on the applications of the compound "Methyl trans-2-(4-Methoxyphenyl)cyclopropanecarboxylate". However, the search results do provide some information on related compounds and their applications, which may be relevant to your research.

Cyclopropane Derivatives and their Applications

Cyclopropylamine Derivatives as Monoamine Oxidase Inhibitors:

Certain trans-2-phenylcyclopropylamine compounds have been studied for their inhibitory effects on monoamine oxidases (MAOs) . MAOs are enzymes that play a role in the degradation of neurotransmitters in the brain, and inhibitors of these enzymes can have antidepressant effects . For instance, tranylcypromine (trans-2-phenylcyclopropyl amine) is a known antidepressant, although its side effects limit its use as a first-line drug . Studies have shown that electron-withdrawing substituents on the para-position of trans-2-phenylcyclopropylamine increase the potency of MAO A inhibition, while electron-donating groups like methyl or methoxy have no significant effect .

Pesticidal Applications of Cyclopropane Carboxylic Acid Esters:

Esters of cyclopropane carboxylic acid have demonstrated insecticidal and acaricidal properties . For example, the compound trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid with (2,3,5,6-tetrafluoro-4-methoxyphenyl) methanol is found to have insecticidal and acaricidal properties with low mammalian toxicity .

Synthesis of Cyclopropane Derivatives:

Various methods exist for synthesizing cyclopropane derivatives . One approach involves using diazomethane to prepare cyclopropanes from starting materials like ethyl 4-(4-acetyl-2-formylphenoxy)butanoate or methyl 2-formylbenzoate . These synthetic methods allow for the creation of diverse cyclopropane structures with different substituents, enabling the exploration of their properties and applications .

Mechanism of Action

The mechanism of action of Methyl trans-2-(4-Methoxyphenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The methoxy group and ester functionality also play roles in modulating the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Substituent Variations on the Cyclopropane Ring

Ethyl trans-2-(4-Methoxyphenyl)cyclopropanecarboxylate (CAS 6142-64-9)

- Structural Difference : Ethyl ester instead of methyl ester.

- Impact : Ethyl esters generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters due to increased steric bulk. This may enhance environmental persistence or alter pharmacokinetics in biological systems .

- Molecular Weight : 220.26 g/mol (C₁₃H₁₆O₃) vs. 206.22 g/mol (C₁₂H₁₂O₃) for the methyl analogue .

Methyl trans-2-(2,4-Dimethylphenyl)cyclopropanecarboxylate

- Structural Difference : 2,4-Dimethylphenyl substituent replaces 4-methoxyphenyl.

- Impact : Methyl groups introduce steric hindrance and reduce electron-donating effects compared to methoxy. This could diminish interactions with biological targets, such as enzymes in herbicidal pathways .

Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate (CAS 928054-48-2)

- Structural Difference : 2-Fluorophenyl substituent instead of 4-methoxyphenyl.

- However, reduced herbicidal activity against rape was observed in analogues with halogens .

Ester Group Variations

Herbicidal Activity

- Methyl trans-2-(4-Methoxyphenyl)cyclopropanecarboxylate Analogues: Compounds with 4-methoxyphenyl, 4-chlorobenzyl, or 3,4,5-trimethoxyphenyl substituents showed moderate herbicidal activity against rape (Brassica napus) but weak activity against barnyard grass (Echinochloa crus-galli). The methoxy group’s electron donation may enhance binding to plant-specific targets .

- Cypermethrin (C₂₂H₁₉Cl₂NO₃): A pyrethroid insecticide with a cyano(3-phenoxyphenyl)methyl group. Despite structural differences, cyclopropane carboxylates in pyrethroids highlight the importance of lipophilic substituents for insecticidal activity, contrasting with herbicidal compounds .

Biological Activity

Methyl trans-2-(4-Methoxyphenyl)cyclopropanecarboxylate is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring bonded to a methoxy-substituted phenyl group and an ester functional group. Its molecular formula is with a molecular weight of approximately 204.26 g/mol. The compound's structure allows for various chemical interactions, which are critical to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Aromatic Substitution : The methoxy group can participate in electrophilic aromatic substitution reactions, enhancing the compound's reactivity with biological targets.

- Ring-Opening Reactions : The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with cellular components .

- Hydrolysis : The ester group can be hydrolyzed to yield carboxylic acids and alcohols, which may exhibit distinct biological activities.

Antimicrobial Properties

Research indicates that this compound demonstrates antimicrobial activity. A study investigated its effectiveness against various bacterial strains, showing significant inhibition at micromolar concentrations. The compound was particularly effective against Gram-positive bacteria, suggesting potential applications in antibiotic development.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating a potential role in managing inflammatory diseases .

Neurochemical Effects

This compound has been studied for its interaction with neurotransmitter receptors. Notably, it acts as a selective agonist for the 5-HT2C receptor, which is implicated in mood regulation and appetite control. In animal models, administration of this compound resulted in reduced immobility time in forced swim tests, suggesting antidepressant-like effects .

Case Studies

-

Antimicrobial Activity Study : A comprehensive study assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for different bacterial strains.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Pseudomonas aeruginosa 8 -

Anti-inflammatory Study : In vitro experiments using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6.

Cytokine Control (pg/mL) Treated (pg/mL) TNF-alpha 500 200 IL-6 300 100 - Neurochemical Study : A pharmacological assessment revealed that this compound exhibited selective binding to the 5-HT2C receptor with an EC50 value of 13 nM, highlighting its potential as a therapeutic agent for mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.